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Compound of Interest

Compound Name: (2-Iodo-5-methylphenyl)methanol

Cat. No.: B8058622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and

characterization of (2-Iodo-5-methylphenyl)methanol. The information is intended to support

research and development activities, particularly in the fields of medicinal chemistry and drug

discovery.

Chemical Structure and Properties
(2-Iodo-5-methylphenyl)methanol is a halogenated benzyl alcohol derivative. Its core

structure consists of a benzene ring substituted with an iodine atom at position 2, a methyl

group at position 5, and a hydroxymethyl group at position 1.

Table 1: Physicochemical Properties of (2-Iodo-5-methylphenyl)methanol
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Property Value Source

Molecular Formula C₈H₉IO --INVALID-LINK--

Molecular Weight 248.06 g/mol --INVALID-LINK--

CAS Number 220991-50-4 --INVALID-LINK--

SMILES OCc1cc(C)ccc1I --INVALID-LINK--

Appearance
White to off-white solid

(predicted)
-

Purity Typically ≥98% --INVALID-LINK--

Synthesis
A viable synthetic pathway to (2-Iodo-5-methylphenyl)methanol involves a two-step process

starting from 2-amino-5-methylbenzoic acid. The first step is an iodination reaction to form 2-

iodo-5-methylbenzoic acid, which is subsequently reduced to the target benzyl alcohol.

Synthesis of 2-Iodo-5-methylbenzoic acid
This intermediate can be synthesized from 2-amino-5-methylbenzoic acid via a Sandmeyer-

type reaction.

Experimental Protocol:

Diazotization: 2-Amino-5-methylbenzoic acid is suspended in an acidic solution (e.g.,

hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added

dropwise to form the diazonium salt.

Iodination: A solution of potassium iodide is then added to the diazonium salt solution. The

mixture is stirred and may be gently warmed to facilitate the replacement of the diazonium

group with iodine.

Work-up: The crude 2-iodo-5-methylbenzoic acid precipitates and is collected by filtration. It

is then washed and can be further purified by recrystallization.
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Reduction of 2-Iodo-5-methylbenzoic acid to (2-Iodo-5-
methylphenyl)methanol
The carboxylic acid functional group of the intermediate is reduced to a primary alcohol.

Experimental Protocol:

A common method for this transformation is the use of a reducing agent such as lithium

aluminum hydride (LiAlH₄) or a borane complex like borane dimethyl sulfide (BH₃·SMe₂).

Reaction Setup: 2-Iodo-5-methylbenzoic acid is dissolved in a suitable anhydrous ether

solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

Addition of Reducing Agent: The reducing agent (e.g., a solution of BH₃·SMe₂ in THF) is

added dropwise to the solution of the carboxylic acid, typically at 0 °C.

Reaction and Quenching: The reaction mixture is stirred, often allowing it to warm to room

temperature, until the reaction is complete (monitored by TLC). The reaction is then carefully

quenched by the slow addition of water or an acidic solution.

Work-up and Purification: The product is extracted into an organic solvent. The organic layer

is washed, dried, and the solvent is removed under reduced pressure. The crude product

can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

2-Amino-5-methylbenzoic acid Diazotization & Iodination
(NaNO₂, KI, HCl) 2-Iodo-5-methylbenzoic acid Reduction

(LiAlH₄ or BH₃·SMe₂) (2-Iodo-5-methylphenyl)methanol

Click to download full resolution via product page

Caption: Synthetic pathway for (2-Iodo-5-methylphenyl)methanol.

Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted and, where available, experimental spectroscopic

data for (2-Iodo-5-methylphenyl)methanol and its key synthetic intermediate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Data

Compound Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity

(2-Iodo-5-

methylphenyl)methan

ol

-CH₃ 2.3 - 2.4 s

-CH₂OH 4.6 - 4.8 s

Ar-H 6.9 - 7.6 m

-OH Variable br s

2-Iodo-5-

methylbenzoic acid
-CH₃ 2.36 s

Ar-H (H-3) 7.84 d

Ar-H (H-4) 7.02 dd

Ar-H (H-6) 7.91 d

-COOH >10 br s

Table 3: ¹³C NMR Data
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Compound Carbon
Predicted Chemical Shift
(δ, ppm)

(2-Iodo-5-

methylphenyl)methanol
-CH₃ 20 - 22

-CH₂OH 65 - 70

Ar-C (quaternary) 95 - 145

Ar-CH 125 - 140

2-Iodo-5-methylbenzoic acid -CH₃ ~21

Ar-C (quaternary) ~95, ~140, ~145

Ar-CH ~129, ~132, ~140

-COOH >170

Note: Predicted NMR data is based on computational models and analysis of similar structures.

Experimental verification is recommended.

Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (alcohol) 3200 - 3600 Broad, Strong

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=C Stretch (aromatic) 1450 - 1600 Medium

C-O Stretch (primary alcohol) 1000 - 1085 Strong

C-I Stretch 500 - 600 Medium-Weak

Mass Spectrometry (MS)
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Table 5: Expected Mass Spectrometry Fragmentation

m/z Fragment Ion Comments

248 [M]⁺ Molecular ion

231 [M-OH]⁺ Loss of hydroxyl radical

230 [M-H₂O]⁺ Loss of water

121 [M-I]⁺ Loss of iodine radical

105 [C₇H₅O]⁺ Subsequent fragmentation

91 [C₇H₇]⁺ Tropylium ion

Experimental Workflow for Characterization

Purified (2-Iodo-5-methylphenyl)methanol

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC) IR Spectroscopy Mass Spectrometry

(EI or ESI)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural characterization of the synthesized compound.

Potential Applications in Drug Development
While specific biological activities of (2-Iodo-5-methylphenyl)methanol are not extensively

documented in publicly available literature, the structural motifs present suggest potential areas

for investigation.
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Scaffold for Medicinal Chemistry: The iodinated phenyl ring provides a versatile handle for

further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira,

Buchwald-Hartwig). This allows for the synthesis of diverse libraries of compounds for

screening against various biological targets.

Potential as a Signaling Pathway Modulator: Aryl iodides and benzyl alcohol derivatives are

present in a variety of biologically active molecules. The specific substitution pattern of this

compound could lead to interactions with specific enzymes or receptors. Further biological

screening is required to identify any such activities.

Precursor for Radiopharmaceuticals: The presence of an iodine atom allows for the potential

development of radio-iodinated analogues for use in medical imaging (e.g., SPECT or PET)

or targeted radiotherapy, should a relevant biological target be identified.

Signaling Pathway Hypothesis

(2-Iodo-5-methylphenyl)methanol
Derivative

Protein Target
(Enzyme/Receptor)

Binding
Signaling Pathway

Modulation
Biological Response

Click to download full resolution via product page

Caption: Hypothetical interaction of a derivative with a biological pathway.

Conclusion
This technical guide provides a foundational understanding of (2-Iodo-5-
methylphenyl)methanol, including its synthesis and key analytical data for structural

confirmation. While its specific biological role is yet to be fully elucidated, its chemical structure

presents opportunities for its use as a versatile building block in the development of novel

therapeutic agents and research tools. Further investigation into its biological activity is

warranted to unlock its full potential in drug discovery and development.

To cite this document: BenchChem. [Elucidation of (2-Iodo-5-methylphenyl)methanol: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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